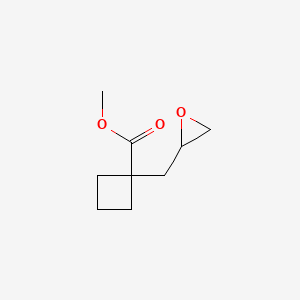

3-Nitro-5-vinyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

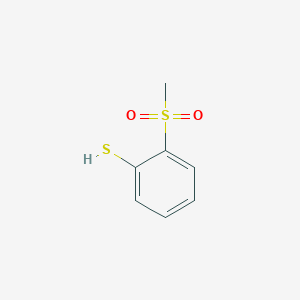

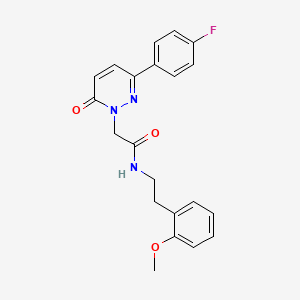

3-Nitro-5-vinyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and contains a nitro and vinyl group, which gives it distinctive properties. In

Applications De Recherche Scientifique

Organic Synthesis

3-Nitro-5-vinyl-1H-pyrazole: serves as a versatile intermediate in organic synthesis. Its vinyl group can undergo various addition reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can participate in cycloaddition reactions to form bicyclic pyrazole derivatives, which are prevalent in many biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, 3-Nitro-5-vinyl-1H-pyrazole derivatives have been explored for their potential pharmacological properties. Pyrazole-containing compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This compound can be used to synthesize analogs that may act as lead compounds in drug discovery .

Material Science

The nitro group in 3-Nitro-5-vinyl-1H-pyrazole contributes to its application in material science. It can be used to create polymers with enhanced properties such as thermal stability and mechanical strength. Additionally, its incorporation into electronic materials could improve conductivity and charge transfer capabilities .

Photophysical Studies

Pyrazole derivatives exhibit exceptional photophysical properties. 3-Nitro-5-vinyl-1H-pyrazole can be utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structural flexibility allows for fine-tuning of emission wavelengths, which is crucial for developing new photonic materials .

Agricultural Chemistry

In the field of agricultural chemistry, 3-Nitro-5-vinyl-1H-pyrazole can be modified to produce compounds with herbicidal or insecticidal properties. Its ability to interfere with specific biological pathways in pests makes it a candidate for developing safer and more effective agrochemicals .

Catalysis

The pyrazole ring in 3-Nitro-5-vinyl-1H-pyrazole can act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various chemical reactions, including hydrogenation and oxidation processes. This application is significant in industrial chemistry for creating more efficient and eco-friendly catalysts .

Energetic Materials

Due to the presence of the nitro group, 3-Nitro-5-vinyl-1H-pyrazole is a potential precursor for the synthesis of energetic materials. It can be used to develop high-energy density compounds for use in propellants and explosives, with the aim of achieving higher performance with lower sensitivity .

Environmental Chemistry

Lastly, 3-Nitro-5-vinyl-1H-pyrazole derivatives can play a role in environmental chemistry. They can be engineered to create sensors for detecting pollutants or to remove hazardous substances from the environment. Their chemical reactivity enables them to bind with various contaminants, aiding in environmental remediation efforts .

Propriétés

IUPAC Name |

3-ethenyl-5-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-4-3-5(7-6-4)8(9)10/h2-3H,1H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEDKOPKAREIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NNC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)